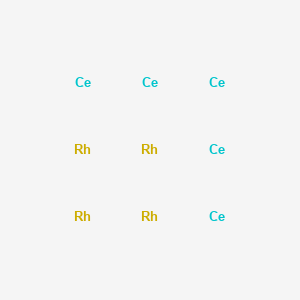
Cerium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and rhodium form a unique compound that combines the properties of both elements. Cerium is a lanthanide, known for its ability to exist in multiple oxidation states, primarily +3 and +4 . Rhodium, on the other hand, is a transition metal known for its catalytic properties and resistance to corrosion . The combination of cerium and rhodium results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cerium-rhodium compounds often involves the deposition of cerium oxide on a rhodium surface. One common method is the thermal reduction of cerium oxide nanostructures on a rhodium(111) single crystal surface . This process involves heating the cerium oxide in the presence of rhodium, leading to the formation of cerium-rhodium compounds. The reaction conditions typically include high temperatures (around 870-920 K) and controlled atmospheres to facilitate the reduction and subsequent formation of the compound .
Industrial Production Methods: In industrial settings, cerium-rhodium compounds are often produced using deposition-precipitation or wet impregnation methods. These methods involve the deposition of cerium precursors onto rhodium surfaces, followed by thermal treatment to achieve the desired compound. The choice of method and reaction conditions can significantly influence the properties of the resulting compound, such as its catalytic activity and stability .
Chemical Reactions Analysis
Types of Reactions: Cerium-rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The redox properties of cerium, combined with the catalytic properties of rhodium, make these compounds highly reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium-rhodium compounds include strong oxidizing agents like peroxodisulfate and bismuthate for oxidation reactions . Reduction reactions often involve hydrogen gas or carbon monoxide as reducing agents . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from reactions involving cerium-rhodium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield cerium(IV) oxide and rhodium oxides, while reduction reactions can produce cerium(III) oxide and metallic rhodium .
Scientific Research Applications
Cerium-rhodium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium-rhodium compounds are being explored for their potential antioxidant and antimicrobial properties . Industrial applications include their use in automotive catalytic converters and fuel cells, where they help reduce harmful emissions and improve energy efficiency .
Mechanism of Action
The mechanism of action of cerium-rhodium compounds involves the redox cycling between cerium(III) and cerium(IV) states, facilitated by the catalytic properties of rhodium . This redox cycling allows the compound to participate in various oxidation and reduction reactions, making it an effective catalyst. The molecular targets and pathways involved in these reactions include the activation of oxygen molecules and the reduction of nitrogen oxides, which are crucial for applications in environmental catalysis .
Comparison with Similar Compounds
Cerium-rhodium compounds can be compared with other cerium-based and rhodium-based compounds to highlight their uniqueness. Similar compounds include cerium(IV) oxide, cerium(III) oxide, and rhodium oxides . Compared to these compounds, cerium-rhodium compounds exhibit enhanced catalytic properties and stability, making them more effective in certain applications. The combination of cerium’s redox properties and rhodium’s catalytic activity provides a synergistic effect that is not observed in the individual compounds .
Properties
CAS No. |
60570-51-6 |
|---|---|
Molecular Formula |
Ce5Rh4 |
Molecular Weight |
1112.20 g/mol |
IUPAC Name |
cerium;rhodium |
InChI |
InChI=1S/5Ce.4Rh |
InChI Key |
GJQANTRMBKZZGX-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Rh].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















